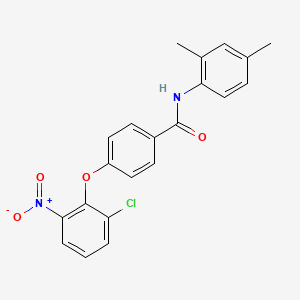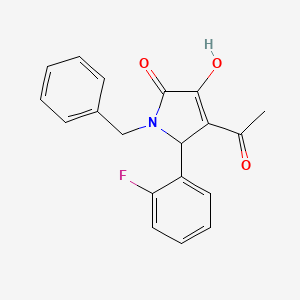
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TDP-43 is a protein that plays a crucial role in regulating RNA metabolism, and its dysfunction has been linked to various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).
作用机制
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor works by binding to the RNA recognition motif (RRM) domain of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which is responsible for its RNA binding activity. By binding to this domain, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor prevents the aberrant aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restores its normal function in cells. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, restore its normal function in cells, and improve cell viability. In vivo studies using animal models of ALS and FTD have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce disease progression, improve motor function, and prolong survival.
实验室实验的优点和局限性
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has several advantages for use in lab experiments. It is a highly specific inhibitor of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which makes it a valuable tool for studying the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases. It has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to the use of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in lab experiments. Its high cost and limited availability may restrict its use in some research settings.
未来方向
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor. One area of interest is the development of more potent and selective inhibitors of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein. Another area is the investigation of the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in animal models and its potential for use in clinical trials. Additionally, studies on the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor and its effects on other cellular pathways may provide further insights into the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases.
合成方法
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzylamine with 2,3,4-trimethoxybenzaldehyde to form the intermediate compound, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. This intermediate is then subjected to a series of reactions, including reduction and deprotection steps, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, which is essential for its use in scientific research.
科学研究应用
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restore its normal function in cells. In vivo studies using animal models of ALS and FTD have also demonstrated the efficacy of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in reducing disease progression and improving motor function. These findings suggest that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has the potential to be a promising therapeutic agent for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-8-6-17(21(14-19)28-3)15-24-10-12-25(13-11-24)16-18-7-9-20(27-2)23(30-5)22(18)29-4/h6-9,14H,10-13,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXVBCLNRHQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5212539.png)



![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)
![6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212580.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)